7,3',4'-Trihydroxyflavone is a natural product found in Spatholobus suberectus, Thermopsis villosa, and other organisms with data available.
7,3',4'-Trihydroxyflavone
CAS No.: 2150-11-0
Cat. No.: VC21340288
Molecular Formula: C15H10O5
Molecular Weight: 270.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2150-11-0 |
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Molecular Formula | C15H10O5 |
Molecular Weight | 270.24 g/mol |
IUPAC Name | 2-(3,4-dihydroxyphenyl)-7-hydroxychromen-4-one |
Standard InChI | InChI=1S/C15H10O5/c16-9-2-3-10-12(18)7-14(20-15(10)6-9)8-1-4-11(17)13(19)5-8/h1-7,16-17,19H |
Standard InChI Key | PVFGJHYLIHMCQD-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)O)O |
Canonical SMILES | C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)O)O |
Chemical Structure and Properties
7,3',4'-Trihydroxyflavone has well-defined chemical properties that influence its biological activities and potential applications. The compound's structure consists of a flavone backbone with three hydroxyl groups at specific positions.
Basic Structural and Chemical Information
The basic chemical information of 7,3',4'-Trihydroxyflavone is summarized in the following table:
Property | Value |
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Chemical Formula | C15H10O5 |
Molecular Weight | 270.2 g/mol |
CAS Number | 2150-11-0 |
Synonyms | 3',4',7-Trihydroxyflavone, 5-Deoxyluteolin |
Canonical SMILES | O=C1C=C(C2=CC=C(O)C(O)=C2)OC3=C1C=CC(O)=C3 |
The compound contains a 2-phenyl-1,4-benzopyrone backbone with hydroxyl groups at the 7 position on the A-ring and at the 3' and 4' positions on the B-ring . This specific arrangement of hydroxyl groups contributes significantly to its biological activities, particularly its antioxidant properties.
Physical and Solubility Properties
Understanding the solubility properties of 7,3',4'-Trihydroxyflavone is essential for laboratory applications and potential pharmaceutical formulations:
Property | Characteristic |
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Appearance | Solid compound |
Solubility | DMF: 5 mg/ml, DMSO: 5 mg/ml |
Storage Conditions | Store at -20°C |
Stability | Avoid repeated freezing and thawing |
For optimal use in laboratory settings, it is recommended to prepare stock solutions and store them appropriately. When stored at -80°C, solutions remain stable for approximately 6 months; when stored at -20°C, they should be used within 1 month .
Biological Sources
7,3',4'-Trihydroxyflavone has been identified in various plant sources, particularly in legumes and medicinal plants that have been traditionally used for their health benefits.
Natural Plant Sources
The compound has been isolated from the bark of Albizia julibrissin (silk tree), a plant used in traditional Chinese medicine . It has also been found in leguminous plants such as Trifolium repens (white clover) and Medicago sativa (alfalfa), which were first identified as sources in the 1960s . These plants have been consumed as food or used as valuable herbs in folk medicines across different cultures worldwide.
Traditional Uses of Source Plants
Plants containing 7,3',4'-Trihydroxyflavone have a long history of traditional medicinal use:
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Trifolium repens (white clover) has been used in European and American traditional medicine for treating various ailments, including dermal, stomach, lung, and nervous disorders .
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Albizia julibrissin bark, which contains 7,3',4'-Trihydroxyflavone, has been used in traditional Chinese medicine for its sedative, anti-inflammatory, and antioxidant properties.
The identification of bioactive compounds like 7,3',4'-Trihydroxyflavone in these traditionally used medicinal plants provides scientific validation for some of their reported health benefits.
Pharmacological Activities
7,3',4'-Trihydroxyflavone demonstrates a wide range of biological activities that make it a compound of significant interest for potential therapeutic applications.
Antioxidant Properties
One of the most well-documented properties of 7,3',4'-Trihydroxyflavone is its potent antioxidant activity:
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The compound effectively scavenges 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals with an IC50 value of 2.2 μM .
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It neutralizes peroxynitrite radicals with an IC50 of 5.78 μM in cell-free assays .
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In rat kidney homogenates, it reduces total reactive oxygen species with an IC50 of 3.9 μM .
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Cellular studies have shown that 7,3',4'-Trihydroxyflavone (referred to as 7,3',4'-HOFL in some studies) exhibits significant reactive oxygen species (ROS) scavenging ability with an IC50 of 2.71 μM .
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The compound demonstrates protective effects against tert-butyl hydroperoxide (tBHP)-induced oxidative stress, improving cell viability in a dose-dependent manner and reaching over 80% recovery at 50 μM concentration .
Comparative studies with the isomeric compound 6,3',4'-trihydroxyflavone indicate that 7,3',4'-Trihydroxyflavone has higher ROS-scavenging capacity (IC50: 2.71 μM vs. 3.20 μM for the isomer) . This suggests that the position of the hydroxyl group on the A-ring influences the antioxidant potency of these flavones.
Anti-inflammatory Effects
7,3',4'-Trihydroxyflavone exhibits significant anti-inflammatory activities through multiple mechanisms:
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The compound inhibits cyclooxygenase-1 (COX-1) with an IC50 of 36.7 μM, suggesting potential anti-inflammatory effects through modulation of prostaglandin synthesis .
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Studies on both two-dimensional (2D) and three-dimensional (3D) macrophage models have demonstrated that 7,3',4'-Trihydroxyflavone suppresses the expression of pro-inflammatory mediators .
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Transcriptome analysis indicates that the compound exerts anti-inflammatory activity through the JAK-STAT pathway, in addition to affecting IL-17 and TNF pathways .
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Compared to its isomer 6,3',4'-trihydroxyflavone, 7,3',4'-Trihydroxyflavone shows lower activity on nitric oxide (NO) suppression and IL-1β inhibition (IC50: 20.9 μM vs. 12.0 μM for the isomer), but also demonstrates less cytotoxicity .
These findings indicate that 7,3',4'-Trihydroxyflavone has significant potential as an anti-inflammatory agent, with mechanisms that may differ slightly from structurally similar flavones.
Antimicrobial Activity
Research has shown that 7,3',4'-Trihydroxyflavone possesses antimicrobial properties:
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The compound demonstrates activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 50 μg/ml .
This antimicrobial activity, particularly against M. tuberculosis, suggests potential applications in developing new antimicrobial agents, especially given the increasing global challenge of antibiotic resistance.
Effects on Bone Metabolism
7,3',4'-Trihydroxyflavone has been shown to influence bone metabolism:
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The compound decreases mRNA expression of osteoclastic marker genes, including those encoding the calcitonin receptor, cathepsin K1, V-ATPase V0 subunit d2 (Atp6v0d2), and dendritic cell-specific transmembrane protein (Dcstamp) .
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It inhibits RANKL-induced osteoclastic differentiation of mouse bone marrow-derived macrophages (BMDMs) .
These effects suggest potential applications in conditions involving bone resorption, such as osteoporosis, where excessive osteoclast activity contributes to bone loss.
Neuroprotective Effects
Research on structurally related compounds suggests potential neuroprotective effects:
While these findings are on a related compound, they suggest potential directions for future research on 7,3',4'-Trihydroxyflavone's effects on cognitive function and neurological health.
Research Applications
The diverse biological activities of 7,3',4'-Trihydroxyflavone have led to various research applications and potential therapeutic developments.
Laboratory Applications
In laboratory settings, 7,3',4'-Trihydroxyflavone is used in various research contexts:
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As a reference standard for analytical chemistry and natural product research.
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In cell culture studies investigating antioxidant and anti-inflammatory mechanisms.
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In comparative studies with structurally similar flavones to understand structure-activity relationships.
For these applications, proper preparation and storage of solutions are critical. The following table provides guidance for preparing stock solutions of different concentrations:
Concentration | 1 mg | 5 mg | 10 mg |
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1 mM | 3.701 mL | 18.5048 mL | 37.0096 mL |
5 mM | 0.7402 mL | 3.701 mL | 7.4019 mL |
10 mM | 0.3701 mL | 1.8505 mL | 3.701 mL |
Preparation and Solubility
Understanding the proper handling, preparation, and solubility characteristics of 7,3',4'-Trihydroxyflavone is crucial for research applications.
Solution Preparation Guidelines
For optimal use in research settings, the following guidelines are recommended:
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Select appropriate solvents based on the compound's solubility profile (DMF or DMSO at 5 mg/ml).
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Prepare stock solutions and store them in separate packages to avoid degradation from repeated freezing and thawing.
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When stored at -80°C, use solutions within 6 months; when stored at -20°C, use within 1 month.
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To increase solubility, heating the tube to 37°C followed by ultrasonic bath treatment can be effective .
In Vivo Formulation Considerations
For in vivo studies, proper formulation is essential for ensuring bioavailability and efficacy:
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Pre-dissolving the compound in DMSO to create a master solution.
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Sequential addition of other solvents (such as PEG300, Tween 80, and water) or corn oil, ensuring complete solubilization at each step.
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Verification of solution clarity before adding subsequent solvents.
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Application of physical methods such as vortexing, ultrasonication, or water bath heating to aid dissolution when necessary .
These preparation guidelines are crucial for ensuring the stability and efficacy of 7,3',4'-Trihydroxyflavone in both in vitro and in vivo research settings.
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